molecular formula C11H19Cl B2854596 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane CAS No. 2287333-35-9

1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane

Cat. No. B2854596
CAS RN: 2287333-35-9
M. Wt: 186.72
InChI Key: SWUGGEDWVSEKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane, also known as CB13, is a synthetic compound that belongs to the class of bicyclic compounds. It has been studied for its potential use in various scientific research applications.

Mechanism Of Action

1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is believed to exert its effects by binding to the cannabinoid receptor CB2. This receptor is primarily found in immune cells and has been implicated in the regulation of inflammation and pain. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has also been shown to have anti-inflammatory and analgesic effects in preclinical studies.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has also been shown to have anti-tumor effects in preclinical studies. However, further research is needed to determine the exact mechanisms by which 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane exerts its effects and its potential side effects.

Advantages And Limitations For Lab Experiments

1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is also highly selective for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has limitations in that it is not currently approved for use in humans and its safety and efficacy have not been fully established.

Future Directions

There are several potential future directions for research on 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane. One area of research could be to further investigate the anti-inflammatory and analgesic effects of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in animal models of various diseases. Another area of research could be to investigate the potential anti-tumor effects of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in preclinical models of cancer. Additionally, further research is needed to determine the safety and efficacy of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in humans and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane can be synthesized using a variety of methods, including the reaction of 1,5-dichloropentane with 1,3-dimethylcyclohexane in the presence of a strong base. The resulting product is then treated with hydrogen chloride to form 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane. The synthesis of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has been studied for its potential use in various scientific research applications, including as a ligand for the cannabinoid receptor CB2. It has also been studied for its potential use in the treatment of chronic pain, inflammation, and cancer. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans.

properties

IUPAC Name

1-(chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19Cl/c1-9(2)3-4-10-5-11(6-10,7-10)8-12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUGGEDWVSEKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane

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